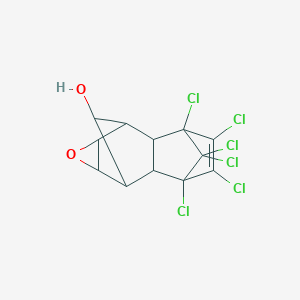

syn-12-Hydroxydieldrin

描述

syn-12-Hydroxydieldrin: is a monohydroxylated metabolite of dieldrin, a chlorinated cyclodiene insecticide. Dieldrin was widely used in agriculture for pest control but has since been banned in many countries due to its persistence in the environment and potential health risks. This compound is formed through the metabolic oxidation of dieldrin, primarily in the liver .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of syn-12-Hydroxydieldrin involves the oxidation of dieldrin. This can be achieved using liver microsomal monooxygenases, which catalyze the hydroxylation of dieldrin to form this compound . The reaction conditions typically involve the presence of mono-oxygenase inhibitors such as sesamex to control the reaction rate .

Industrial Production Methods: Industrial production of this compound is not common due to the restricted use of dieldrin. in laboratory settings, the compound can be synthesized by incubating dieldrin with rat liver microsomes under controlled conditions .

化学反应分析

Types of Reactions: syn-12-Hydroxydieldrin undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound back to dieldrin or other less oxidized forms.

Substitution: Halogen substitution reactions can occur, leading to the formation of various chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for further oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Further hydroxylated metabolites.

Reduction: Dieldrin or less oxidized forms.

Substitution: Various chlorinated derivatives.

科学研究应用

Toxicological Studies

Syn-12-Hydroxydieldrin is primarily used in toxicological research to understand the mechanisms of toxicity associated with organochlorine compounds. It serves as a model compound for studying:

- Neurotoxicity : Research indicates that this compound can induce neurotoxic effects similar to those of dieldrin, affecting neurotransmitter systems and causing behavioral changes in animal models.

- Endocrine Disruption : Studies have shown that this compound may interfere with hormonal pathways, leading to reproductive and developmental toxicity.

Environmental Monitoring

Due to its persistence in the environment, this compound is utilized in environmental monitoring programs to assess contamination levels in soil and water:

- Bioconcentration Studies : Research has demonstrated that this compound can bioaccumulate in aquatic organisms, making it a critical compound for studying ecological impacts.

- Soil Residue Analysis : Case studies indicate that this compound residues can persist in soils long after the cessation of dieldrin use, necessitating ongoing monitoring efforts.

Risk Assessment

This compound plays a role in risk assessment frameworks for evaluating the health impacts of exposure to organochlorines:

- Epidemiological Studies : Data from various studies have linked exposure to dieldrin and its derivatives with increased cancer risks, prompting further investigation into this compound's role as a potential carcinogen.

Case Study 1: Neurotoxicity Assessment

A study conducted on rats exposed to this compound revealed significant impairments in motor coordination and cognitive function. The findings suggested that the compound affects central nervous system pathways similarly to other organochlorines.

Case Study 2: Environmental Persistence

In a field study assessing soil samples from former agricultural sites, this compound was detected at levels exceeding regulatory limits years after the cessation of dieldrin use. This highlights the compound's environmental persistence and potential for long-term ecological impact.

作用机制

The mechanism of action of syn-12-Hydroxydieldrin involves its interaction with various enzymes and molecular targets. It is primarily metabolized by liver microsomal monooxygenases, which hydroxylate dieldrin to form this compound . This compound can further undergo oxidation, reduction, and substitution reactions, leading to the formation of various metabolites . The molecular targets and pathways involved include cytochrome P450 enzymes and epoxide hydrolases .

相似化合物的比较

Dieldrin: The parent compound from which syn-12-Hydroxydieldrin is derived.

Aldrin: Another chlorinated cyclodiene insecticide that is metabolized to dieldrin.

Endrin: A stereoisomer of dieldrin with similar chemical properties and uses.

Uniqueness: this compound is unique due to its specific hydroxylation at the 12th position, which distinguishes it from other metabolites of dieldrin. This specific hydroxylation affects its chemical reactivity and biological activity, making it a valuable compound for studying the metabolic pathways and environmental fate of dieldrin .

生物活性

Introduction

Syn-12-Hydroxydieldrin is a metabolite of dieldrin, an organochlorine insecticide that has been widely used in agriculture. Understanding the biological activity of this compound is crucial due to its potential implications for environmental health and toxicity in mammals. This article synthesizes findings from various studies, highlighting this compound's metabolic pathways, toxicological effects, and potential mutagenic properties.

Metabolism of Dieldrin and this compound

Dieldrin undergoes extensive metabolism in mammals, primarily through hydroxylation and epoxide hydration. The major metabolic pathways include:

- Hydroxylation : In rats, the primary route involves the hydroxylation of the CH₂ group leading to the formation of this compound.

- Epoxide Hydration : This pathway results in the formation of diols, including trans-dihydrodiol and dicarboxylic acid derivatives.

Table 1: Metabolic Pathways of Dieldrin

| Metabolic Pathway | Major Metabolites | Species Studied |

|---|---|---|

| Hydroxylation | This compound | Rats, Mice |

| Epoxide Hydration | trans-Dihydrodiol, Dicarboxylic Acid | Rabbits, Primates |

The formation of this compound can be inhibited by monooxygenase inhibitors such as sesamex, indicating its dependence on liver microsomal monooxygenase activity for synthesis .

Acute and Chronic Toxicity

Dieldrin and its metabolites have been associated with various toxic effects in laboratory animals:

- Acute Toxicity : The acute oral LD50 for dieldrin ranges from 33 to 65 mg/kg in rodents, with significantly lower values observed in primates . this compound has not been directly tested for acute toxicity but is presumed to retain some level of toxicity due to its structural similarity to dieldrin.

- Chronic Exposure : Long-term exposure studies have shown that dieldrin can lead to liver enlargement and histopathological changes in rats. In beagle dogs, chronic exposure resulted in increased liver-to-body weight ratios at low doses (0.005 mg/kg) .

Mutagenicity Studies

Multiple studies have evaluated the mutagenic potential of dieldrin and its metabolites:

- Preliminary microbial mutagenicity studies indicated that this compound did not significantly increase mutation rates in Salmonella typhimurium strains .

- Host-mediated assays revealed no significant mutagenic activity after administering dieldrin to mice .

Table 2: Summary of Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | LD50: 33–65 mg/kg (rodents) | WHO |

| Chronic Toxicity | Liver enlargement in dogs at 0.005 mg/kg | WHO |

| Mutagenicity | No significant increase in mutation rates | Bidwell et al. |

Environmental Impact

This compound's persistence in the environment poses risks due to bioaccumulation. Studies indicate that dieldrin can accumulate in aquatic organisms and terrestrial food chains, leading to elevated concentrations in wildlife .

Case Studies

- Bioaccumulation in Aquatic Systems : A study on the Niagara River revealed declining concentrations of dieldrin but persistent levels indicating ongoing environmental exposure .

- Health Effects on Wildlife : In Punjab, India, bioaccumulation of pesticides including dieldrin was observed in dogs with malignant tumors, suggesting potential links between pesticide exposure and health outcomes .

属性

IUPAC Name |

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHKKHANKOOSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949729 | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxydieldrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。